molecular formula C13H16FNO2 B2674955 N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide CAS No. 1286714-36-0

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide

Cat. No.: B2674955
CAS No.: 1286714-36-0
M. Wt: 237.274
InChI Key: LUZHMDIBFMJISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, a hydroxypropyl group, and a fluorobenzamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide typically involves the condensation of 3-fluorobenzoic acid with 2-cyclopropyl-2-hydroxypropan-1-amine. The reaction is facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)-3-fluorobenzamide.

    Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoroaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide
  • N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide
  • N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(17,10-5-6-10)8-15-12(16)9-3-2-4-11(14)7-9/h2-4,7,10,17H,5-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZHMDIBFMJISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.